molecular formula C10H11N3OS2 B1273485 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide CAS No. 99055-98-8

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide

Cat. No. B1273485
CAS RN: 99055-98-8
M. Wt: 253.3 g/mol
InChI Key: VOGBLLDTRYGTIG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including corrosion inhibition, synthesis of novel heterocyclic compounds, and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in several studies. For instance, novel derivatives of substituted 2-(benzothiazol-2-ylthio)acetohydrazide have been synthesized and characterized by various spectroscopic methods and X-ray crystallography, indicating the versatility of the benzothiazole moiety in forming new compounds . Additionally, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone through C-S bond cleavage reactions in a basic medium has been reported, showcasing the reactivity of the benzothiazole thioether group .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using techniques such as X-ray crystallography, FT-IR, NMR spectroscopy, and DFT calculations. These studies have provided detailed insights into the geometry and electronic structure of these compounds . The X-ray structure determination and DFT optimization have shown good agreement with experimental data, confirming the reliability of theoretical methods in predicting molecular properties .

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions, which are essential for their applications. For example, the benzothiazol-2-ylthio group has been used as a leaving group in the C-alkylation of unsaturated sugars, demonstrating its utility in synthetic organic chemistry . Furthermore, the reactivity of these compounds has been exploited in the synthesis of thiophene and hydrazone derivatives, expanding the chemical diversity of benzothiazole-based molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their pKa values, have been determined using UV spectroscopy, revealing the acidic nature of these compounds . The thermal stability of these molecules has been assessed through TG/DTA studies, providing information on their behavior under temperature variations . Additionally, the corrosion inhibition properties of certain benzothiazole derivatives have been evaluated, showing high inhibition efficiency for mild steel in acidic environments .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide derivatives have been synthesized as key intermediates for novel heterocyclic compounds. These derivatives were characterized by NMR, elemental analysis, and X-ray crystallographic investigations, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

  • X-ray Determinations and Novel Synthesis : Another study explored the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone and 2-(acetonylthio)Benzothiazole through C―S bond cleavage, with structures established based on various spectral analyses and X-ray crystallography (Al-Omran & El-Khair, 2014).

Antimicrobial and Anticancer Activity

  • Antimicrobial Properties : Benzothiazoles, including derivatives of 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide, are noted for their potent antimicrobial properties. Synthesized derivatives have been screened for antimicrobial activity, highlighting their potential in medicinal chemistry (Abbas et al., 2014).

  • Anticancer Applications : Some benzothiazole-thiazolidine derivatives, including 2-(benzothiazol-2-ylthio)acetohydrazide derivatives, have demonstrated significant anticancer activity. These compounds have been evaluated against various cancer cell lines, showing their potential as therapeutic agents in oncology (Osmaniye et al., 2018).

Applications in Organic Chemistry

  • C-Alkylation of Sugars : The benzothiazol-2-ylthio group has been utilized in the C-alkylation of sugars, demonstrating its utility in organic synthesis and the modification of biologically relevant molecules (Neirabeyeh & Rollin, 1990).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-6(9(14)13-11)15-10-12-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGBLLDTRYGTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393406
Record name 2-(1,3-benzothiazol-2-ylthio)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide

CAS RN

99055-98-8
Record name 2-(1,3-benzothiazol-2-ylthio)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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